2-methylpropyl N-benzylcarbamate
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Overview
Description
2-methylpropyl N-benzylcarbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a 2-methylpropyl group attached to the carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-benzylcarbamate can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-methylpropyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves the use of dialkyl carbonates as reagents. For example, dimethyl carbonate can be used in a phosgene-free synthesis process. This method is environmentally friendly and avoids the use of toxic reagents .
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl N-benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl carbamate derivatives, while reduction can produce benzylamine .
Scientific Research Applications
2-methylpropyl N-benzylcarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: The compound is studied for its potential use in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the synthesis of various organic compounds and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 2-methylpropyl N-benzylcarbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This interaction can lead to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the 2-methylpropyl group.
Ethyl N-benzylcarbamate: Contains an ethyl group instead of a 2-methylpropyl group.
Methyl N-benzylcarbamate: Contains a methyl group instead of a 2-methylpropyl group.
Uniqueness
2-methylpropyl N-benzylcarbamate is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar carbamates .
Properties
CAS No. |
69805-82-9 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-methylpropyl N-benzylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-10(2)9-15-12(14)13-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
InChI Key |
LTJFRJHNUIOOST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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